2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)
Overview
Description
2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile): is an organic compound known for its role as a radical initiator in polymerization reactions. It is commonly used in the synthesis of polymers and other materials due to its ability to generate free radicals at relatively low temperatures. This compound is also referred to as V-70 in some contexts .
Mechanism of Action
Target of Action
The primary target of 2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile), also known as YTJ97D2319, is the initiation of polymerization reactions . It is particularly used for different types of vinyl monomers .
Mode of Action
As an azo compound, YTJ97D2319 acts as a radical initiator . It decomposes to generate free radicals, which then interact with monomers to initiate the polymerization process . The compound’s decomposition is temperature-dependent, with a 10-hour half-life decomposition temperature of 30℃ .
Biochemical Pathways
The primary biochemical pathway influenced by YTJ97D2319 is the polymerization of vinyl monomers . The free radicals generated by the decomposition of YTJ97D2319 initiate the polymerization process, leading to the formation of polymers .
Pharmacokinetics
It is soluble in various organic solvents, including dichloromethane, acetonitrile, N,N-dimethylformamide, methanol, acetone, and toluene . This solubility profile likely influences its bioavailability and distribution.
Result of Action
The primary result of YTJ97D2319’s action is the formation of polymers from vinyl monomers . It has been noted for its high polymerization activity among azo initiators . In addition, it has been used as a catalyst for organic radical reactions at low temperatures .
Action Environment
The action of YTJ97D2319 is influenced by environmental factors such as temperature and solvent conditions . Its decomposition, and thus its ability to initiate polymerization, is temperature-dependent . Furthermore, its solubility in various organic solvents influences its distribution and efficacy in different environments .
Biochemical Analysis
Biochemical Properties
2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile) is known to initiate free radical-mediated peroxidations of lipids in organic solution and in micelles, membranes, and low-density lipoprotein in aqueous dispersions . The rate of chain initiation by this compound varies significantly with the medium and decreases with increasing viscosity of the medium .
Cellular Effects
The cellular effects of 2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile) are primarily observed in its role as an initiator of lipid peroxidation. It has been shown to initiate free radical-mediated peroxidations of lipids in various cellular structures, including micelles, membranes, and low-density lipoproteins .
Molecular Mechanism
The molecular mechanism of action of 2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile) involves the initiation of free radical-mediated peroxidations of lipids . This process is facilitated by the compound’s lipophilic nature, which allows it to interact with lipid structures within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, 2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile) decomposes about 15 times as fast as 2,2’-azobis (2,4-dimethylvaleronitrile), a widely used lipophilic azo initiator . This rapid decomposition allows it to initiate free radical-mediated peroxidations of lipids with much smaller concentrations than other azo initiators .
Metabolic Pathways
Given its role as an initiator of lipid peroxidation, it is likely that it interacts with pathways involving lipid metabolism .
Transport and Distribution
2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile) is soluble in various organic solvents , which may facilitate its transport and distribution within cells and tissues
Subcellular Localization
The subcellular localization of 2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile) is likely to be influenced by its lipophilic nature, which could direct it to lipid-rich areas of the cell such as the cell membrane or lipid droplets
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile) typically involves the reaction of hydrazine with methyl isobutyl ketone to form an intermediate, which is then reacted with hydrogen cyanide to produce the final product . The reaction conditions include:
Temperature: The reaction is carried out at temperatures ranging from 30°C to 40°C.
Time: The reaction time can vary from 4 to 7 days depending on the specific conditions and reagents used.
Industrial Production Methods: In industrial settings, the production of 2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, making the compound valuable in the synthesis of polymers .
Common Reagents and Conditions:
Reagents: The compound is often used with vinyl monomers in polymerization reactions.
Major Products: The major products formed from the reactions involving 2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile) are polymers, including polyvinyl chloride (PVC), polyacrylonitrile, and other vinyl-based polymers .
Scientific Research Applications
Comparison with Similar Compounds
2,2’-Azobis(2,4-dimethylvaleronitrile): This compound is also a radical initiator but decomposes at higher temperatures compared to 2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile).
2,2’-Azobis(isobutyronitrile): Another commonly used radical initiator, but it decomposes at even higher temperatures and is less suitable for low-temperature polymerization.
Uniqueness: 2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile) is unique due to its low decomposition temperature, which allows for polymerization reactions to occur at lower temperatures. This property makes it highly valuable in applications where temperature-sensitive materials are involved .
Properties
IUPAC Name |
2-[(2-cyano-4-methoxy-4-methylpentan-2-yl)diazenyl]-4-methoxy-2,4-dimethylpentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-13(2,21-7)9-15(5,11-17)19-20-16(6,12-18)10-14(3,4)22-8/h9-10H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHOSZAOXCYAGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C)(C#N)N=NC(C)(CC(C)(C)OC)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 | |
Record name | 2,2'-AZODI(2,4-DIMETHYL-4-METHOXYVALERONITRILE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2542 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864597 | |
Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[4-methoxy-2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2'-azodi(2,4-dimethyl-4-methoxyvaleronitrile) appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Water or Solvent Wet Solid | |
Record name | 2,2'-AZODI(2,4-DIMETHYL-4-METHOXYVALERONITRILE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2542 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[4-methoxy-2,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15545-97-8 | |
Record name | 2,2'-AZODI(2,4-DIMETHYL-4-METHOXYVALERONITRILE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2542 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,2′-Azobis(4-methoxy-2,4-dimethylvaleronitrile) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15545-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | V 70 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015545978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[4-methoxy-2,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[4-methoxy-2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-azobis[4-methoxy-2,4-dimethylvaleronitrile] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.979 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-AZOBIS(2,4-DIMETHYL-4-METHOXYVALERONITRILE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTJ97D2319 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)?
A1: The molecular formula of MeO-AMVN is C16H28N4O2, and its molecular weight is 308.41 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While specific spectroscopic data isn't extensively detailed in the provided research, techniques like 1H NMR spectroscopy are commonly employed to characterize MeO-AMVN and its derivatives. For instance, in studies investigating cobalt-mediated radical polymerization, 1H NMR was crucial in analyzing the structure of polymers initiated by MeO-AMVN. []
Q3: What are the primary applications of 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)?
A3: MeO-AMVN is predominantly used as a lipophilic radical initiator in polymerization reactions and studies involving lipid oxidation. Its ability to generate radicals upon thermal decomposition makes it particularly valuable in these fields. []
Q4: How does MeO-AMVN initiate radical reactions?
A4: MeO-AMVN decomposes thermally to generate two carbon-centered radicals, releasing nitrogen gas in the process. These radicals can then initiate polymerization by reacting with monomers like vinyl acetate or trigger lipid peroxidation processes. [, ]
Q5: Can you elaborate on the use of MeO-AMVN in studying lipid oxidation?
A5: MeO-AMVN's lipophilic nature allows it to readily partition into lipid environments, such as cell membranes or liposomes. Upon decomposition, the generated radicals initiate lipid peroxidation, a chain reaction that damages lipids. Researchers utilize MeO-AMVN to study the mechanisms of lipid peroxidation, the efficacy of antioxidants, and the impact of this process on biological systems. [, , , , ]
Q6: How is 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) employed in polymer chemistry?
A6: MeO-AMVN is frequently used as an initiator in controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. It facilitates the synthesis of well-defined polymers with controlled molecular weight and architecture. [, , , ]
Q7: What types of polymers have been synthesized using MeO-AMVN?
A7: Various polymers have been synthesized using MeO-AMVN as an initiator, including:
- Poly(N-isopropylacrylamide) (PNIPAM) [, ]
- Poly(vinyl acetate) (PVAc) [, , ]
- Poly(methyl methacrylate) (PMMA) []
- Poly(vinyl pivalate) (PVPi) []
- Poly(l-lactide) (PLLA) []
- Block copolymers containing various acrylate monomers []
Q8: Are there any advantages to using MeO-AMVN over other radical initiators in polymerization?
A8: MeO-AMVN offers several advantages:
- **Controlled Polymerization:** Allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. [, , ] - **Lower Polymerization Temperatures:** Its decomposition occurs at relatively low temperatures, enabling controlled polymerization under milder conditions. [, , ]
Q9: What are the stability considerations for handling 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)?
A9: MeO-AMVN, like many azo compounds, is sensitive to heat and light. It's essential to store it at low temperatures, ideally below -20°C, and protect it from light exposure to prevent premature decomposition. []
Q10: What are some ongoing research areas involving MeO-AMVN?
A10: Current research continues to explore MeO-AMVN's utility in:
- Developing novel controlled radical polymerization techniques for advanced polymer synthesis with tailored properties. []- Investigating the impact of lipid peroxidation on disease progression and exploring the potential of antioxidants in mitigating these effects. [, , ]
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